3-p-Anisoyl Acacetin

Description

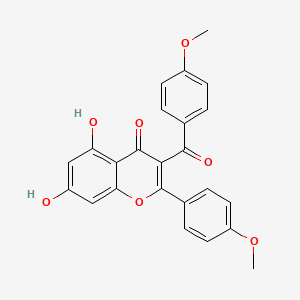

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTUTEQLHXVWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747046 | |

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874519-13-8 | |

| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-p-Anisoyl Acacetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-p-Anisoyl Acacetin, a derivative of the naturally occurring flavone, acacetin. While acacetin itself has garnered significant attention for its diverse pharmacological activities, its derivatives, such as 3-p-Anisoyl Acacetin, represent a promising avenue for the development of novel therapeutic agents with potentially enhanced properties. This document delves into the synthesis, structural elucidation, physicochemical characteristics, and potential biological activities of 3-p-Anisoyl Acacetin, offering a foundational resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction: The Rationale for Acacetin Derivatization

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a natural flavonoid found in a variety of plants and has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects[1][2]. These properties have made acacetin a compelling lead compound in drug discovery. However, like many flavonoids, acacetin's therapeutic potential can be limited by factors such as poor water solubility and metabolic instability[3].

Chemical modification of the acacetin scaffold is a key strategy to overcome these limitations and to enhance its pharmacological profile. The introduction of an aroyl group, such as a p-anisoyl moiety, at the 3-position of the flavone core can significantly alter the molecule's lipophilicity, steric hindrance, and electronic properties. These changes, in turn, can influence its solubility, bioavailability, and interaction with biological targets. This guide focuses specifically on the chemical properties of 3-p-Anisoyl Acacetin, providing a detailed analysis for researchers exploring its potential.

Synthesis and Structural Elucidation

Proposed Synthesis of 3-p-Anisoyl Acacetin

DOT Script for Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 3-p-Anisoyl Acacetin.

Spectroscopic Characterization

The structural confirmation of 3-p-Anisoyl Acacetin would rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not available, the expected spectral characteristics can be predicted based on the known spectra of acacetin and other 3-aroylflavones.

Table 1: Predicted Spectroscopic Data for 3-p-Anisoyl Acacetin

| Technique | Predicted Key Signals/Features |

| ¹H-NMR | - Aromatic protons of the A, B, and p-anisoyl rings. - Methoxy protons (singlet, ~3.8-3.9 ppm). - Hydroxyl protons (singlets, may be broad). - Absence of a proton signal at the C3 position. |

| ¹³C-NMR | - Carbonyl carbons of the flavone and p-anisoyl groups. - Quaternary carbons of the flavonoid skeleton. - Methoxy carbon (~55-56 ppm). - Aromatic carbons with characteristic shifts based on substitution. |

| IR (Infrared) | - O-H stretching (broad band, ~3200-3500 cm⁻¹). - C=O stretching (flavone and aroyl ketones, ~1600-1680 cm⁻¹). - Aromatic C=C stretching (~1450-1600 cm⁻¹). - C-O stretching (ethers and phenols, ~1000-1300 cm⁻¹). |

| Mass Spec. (MS) | - Molecular ion peak (M⁺) corresponding to C₂₄H₁₈O₇. - Characteristic fragmentation patterns including retro-Diels-Alder (RDA) cleavage of the C-ring and loss of the p-anisoyl group. |

The ¹H and ¹³C-NMR data for various hydroxyflavone derivatives have been extensively studied, providing a solid basis for the interpretation of the spectrum of 3-p-Anisoyl Acacetin[6][7][8]. The IR spectra of flavones and flavonols show characteristic bands for hydroxyl and carbonyl groups, which would be expected in the spectrum of the target molecule[9][10]. Mass spectrometry of flavonoids often reveals predictable fragmentation patterns, which are invaluable for structural elucidation[11][12][13].

DOT Script for Chemical Structure of 3-p-Anisoyl Acacetin

Caption: Chemical Structure of 3-p-Anisoyl Acacetin.

Physicochemical Properties

The physicochemical properties of 3-p-Anisoyl Acacetin are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of 3-p-Anisoyl Acacetin

| Property | Value | Source/Basis |

| Molecular Formula | C₂₄H₁₈O₇ | Calculated |

| Molecular Weight | 418.40 g/mol | Calculated |

| CAS Number | 874519-13-8 | Vendor Information |

| IUPAC Name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | Vendor Information |

| Melting Point | Predicted to be higher than acacetin (260-265 °C) due to increased molecular weight and potential for stronger intermolecular interactions. | [14][15] |

| Solubility | - Predicted to have low aqueous solubility. - Expected to be soluble in polar organic solvents such as DMSO, DMF, acetone, and acetonitrile. | [16][17][18][19] |

| Appearance | Likely a yellow solid. | Based on the appearance of acacetin and other flavonoids. |

The introduction of the p-anisoyl group is expected to increase the lipophilicity of the molecule compared to acacetin, which may influence its solubility in non-polar solvents and its ability to cross biological membranes.

Potential Biological Activities and Mechanisms of Action

While specific biological studies on 3-p-Anisoyl Acacetin are limited, the extensive research on acacetin and other acylated flavonoids provides a strong basis for predicting its potential activities[3][20][21]. The core acacetin structure is associated with a multitude of pharmacological effects, and the addition of the p-anisoyl group could modulate these activities.

Potential areas of biological investigation for 3-p-Anisoyl Acacetin include:

-

Anti-inflammatory Activity: Acacetin is known to inhibit inflammatory pathways[1]. The derivative could be investigated for its effects on key inflammatory mediators.

-

Anticancer Activity: Flavonoids, including acacetin, have shown promise as anticancer agents[2][22]. 3-p-Anisoyl Acacetin should be screened for cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Flavonoids are known to inhibit a variety of enzymes[23][24][25]. The p-anisoyl group could enhance binding to the active sites of certain enzymes.

DOT Script for Potential Biological Activities

Sources

- 1. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 530. An unambiguous synthesis of 3-aroylflavones and their reaction with benzylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Acacetin CAS#: 480-44-4 [m.chemicalbook.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. researchgate.net [researchgate.net]

- 17. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scite.ai [scite.ai]

- 20. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-p-Anisoyl Acacetin CAS number 874519-13-8

An In-depth Technical Guide to 3-p-Anisoyl Acacetin (CAS 874519-13-8)

This guide provides a comprehensive technical overview of 3-p-Anisoyl Acacetin, a derivative of the naturally occurring flavone, Acacetin. Given the limited direct research on this specific derivative, this document synthesizes information on the parent compound, Acacetin, and extrapolates the potential properties and activities of 3-p-Anisoyl Acacetin based on established principles of medicinal chemistry and flavonoid structure-activity relationships. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction and Molecular Profile

3-p-Anisoyl Acacetin is a synthetic derivative of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a natural flavone found in various plants.[1][2] The structural modification involves the addition of a p-anisoyl group at the 3-position of the Acacetin backbone. This modification is anticipated to significantly influence the physicochemical and biological properties of the parent molecule.

Acacetin itself is a well-studied compound with a wide range of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[2][3] The exploration of its derivatives, such as 3-p-Anisoyl Acacetin, is a logical step in the quest for novel therapeutic agents with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles.

Chemical Identity:

-

IUPAC Name: 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

-

CAS Number: 874519-13-8

-

Molecular Formula: C₂₄H₁₈O₇

-

Molecular Weight: 418.4 g/mol

Physicochemical Properties: A Comparative Analysis

The introduction of the p-anisoyl group is expected to alter the physicochemical properties of Acacetin, primarily by increasing its lipophilicity. This can have profound implications for its solubility, membrane permeability, and bioavailability.

Table 1: Physicochemical Properties of Acacetin (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₅ | [4] |

| Molecular Weight | 284.26 g/mol | [4] |

| Aqueous Solubility | Very low (≤119 ng/mL) | [5] |

| LogP | ~2.85 - 3.46 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Table 2: Predicted Physicochemical Properties of 3-p-Anisoyl Acacetin

| Property | Predicted Value | Rationale for Prediction |

| Molecular Formula | C₂₄H₁₈O₇ | Addition of C₈H₆O₂ from the p-anisoyl group |

| Molecular Weight | 418.4 g/mol | Calculated based on the molecular formula |

| Aqueous Solubility | Lower than Acacetin | The addition of a large, relatively non-polar ester group is expected to decrease water solubility. |

| LogP | > 3.5 | The ester and additional aromatic ring will significantly increase lipophilicity.[6] |

| Hydrogen Bond Donors | 2 | The hydroxyl groups at positions 5 and 7 remain. |

| Hydrogen Bond Acceptors | 7 | The two original carbonyls, three ethers, and two hydroxyls, plus the new ester carbonyl. |

Synthesis and Characterization

While specific synthesis methods for 3-p-Anisoyl Acacetin are not widely published, a plausible route involves the acylation of Acacetin.

Proposed Synthetic Pathway: Acylation of Acacetin

A common method for introducing an acyl group to a flavonoid is through reaction with an acyl chloride in the presence of a suitable base or catalyst.[5]

Caption: Proposed synthesis of 3-p-Anisoyl Acacetin via acylation.

Experimental Protocol: Synthesis of 3-p-Anisoyl Acacetin

-

Dissolution: Dissolve Acacetin in anhydrous pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add a stoichiometric equivalent of p-anisoyl chloride to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 3-p-Anisoyl Acacetin would be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the p-anisoyl group.[8]

Biological Activity and Mechanism of Action (Hypothesized)

The biological activities of 3-p-Anisoyl Acacetin are likely to be related to those of Acacetin, but the modification at the 3-position may alter its potency and selectivity.[9]

Potential Anticancer Activity

Acacetin has demonstrated anticancer effects in various cancer cell lines.[2] It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[1] The mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and MAPK. The increased lipophilicity of 3-p-Anisoyl Acacetin might enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and more potent anticancer effects.[10]

Caption: Hypothesized inhibition of cancer cell signaling pathways.

Potential Anti-inflammatory Activity

Acacetin exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines, often through the suppression of the NF-κB and MAPK signaling pathways.[1] The substitution at the 3-position is known to influence the anti-inflammatory activity of flavonoids.[9] The p-anisoyl group could potentially enhance the interaction with inflammatory target proteins.

Caption: Hypothesized mechanism of anti-inflammatory action.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 3-p-Anisoyl Acacetin, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

This assay measures cell viability and proliferation.

Caption: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 3-p-Anisoyl Acacetin (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.[11]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of 3-p-Anisoyl Acacetin for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Kinase Inhibition Assay

Many flavonoids inhibit protein kinases.[12] A generic in vitro kinase assay can be used to screen for this activity.

Sources

- 1. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 2. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Functional Groups and Their Substitution Sites in Natural Flavonoids: A Review on Their Contributions to Antioxidant, Anti‐Inflammatory, and Analgesic Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Biological Activity Screening of 3-p-Anisoyl Acacetin

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of 3-p-Anisoyl Acacetin, a novel derivative of the naturally occurring flavone, acacetin. Recognizing the extensive pharmacological profile of the parent compound, this document outlines a phased, logic-driven screening cascade designed to efficiently evaluate the anticancer, anti-inflammatory, and antioxidant potential of this modified molecule. We delve into the causality behind experimental choices, presenting detailed, self-validating protocols for key in vitro assays, and provide frameworks for data interpretation. The narrative is supported by mechanistic diagrams of critical signaling pathways and is grounded in authoritative scientific literature to ensure technical accuracy and promote robust, reproducible research.

Introduction: The Rationale for Screening 3-p-Anisoyl Acacetin

Acacetin: A Flavonoid with Multi-Target Potential

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a natural flavone found in various plants and has been the subject of extensive research.[1][2] It exhibits a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[3][4][5] Mechanistically, acacetin modulates numerous key intracellular signaling pathways, such as MAPKs, NF-κB, PI3K/Akt, and Nrf2, making it a versatile molecular scaffold for drug discovery.[3][6][7][8] Its ability to interact with multiple proteins and enzymes underscores its potential as a multipurpose inhibitor for a range of diseases.[3][6]

Structural Modification: From Acacetin to 3-p-Anisoyl Acacetin

The subject of this guide, 3-p-Anisoyl Acacetin, is a synthetic derivative of acacetin.[9] It features a p-anisoyl (4-methoxybenzoyl) group attached at the 3-position of the flavone core. This structural modification is significant; the addition of this bulky, moderately lipophilic group can profoundly alter the molecule's physicochemical properties. These changes may enhance cell membrane permeability, improve binding affinity to specific biological targets, or alter its metabolic stability compared to the parent acacetin molecule. Such derivatization is a classic medicinal chemistry strategy to optimize the therapeutic potential of a natural product scaffold. Therefore, a systematic evaluation of 3-p-Anisoyl Acacetin is warranted to determine if this modification has favorably altered its biological activity profile.

A Phased Screening Strategy

To efficiently assess the biological potential of 3-p-Anisoyl Acacetin, a tiered or phased screening approach is logical. This strategy begins with broad, high-throughput primary assays to identify promising areas of activity. Positive "hits" from this initial phase are then subjected to more detailed secondary and mechanistic assays to elucidate the mode of action. This approach maximizes resource efficiency and builds a comprehensive biological profile of the compound.

Our proposed workflow is as follows:

-

Phase I (Primary Screening): Broad in vitro evaluation of antiproliferative, antioxidant, and anti-inflammatory activities.

-

Phase II (Mechanistic Elucidation): Deeper investigation into the specific mechanisms, such as apoptosis induction and signaling pathway modulation, based on Phase I results.

Data Presentation and Interpretation

For clarity and comparative purposes, all quantitative data, such as IC₅₀ values, should be summarized in tables.

Table 1: Hypothetical Phase I Screening Results for 3-p-Anisoyl Acacetin

| Assay Type | Target/Cell Line | Parameter | 3-p-Anisoyl Acacetin | Acacetin (Reference) | Doxorubicin (Positive Control) |

|---|---|---|---|---|---|

| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 15.2 | 25.8 | 0.9 |

| A549 (Lung Cancer) | IC₅₀ (µM) | 11.5 | 19.1 | 1.2 | |

| PC-3 (Prostate Cancer) | IC₅₀ (µM) | 22.8 | 35.4 | 2.5 | |

| Antioxidant | DPPH Radical Scavenging | IC₅₀ (µM) | 45.1 | 50.3 | 12.5 (Ascorbic Acid) |

| Anti-inflammatory | NO Inhibition (RAW 264.7) | IC₅₀ (µM) | 8.9 | 14.6 | 18.2 (Dexamethasone) |

-

Interpretation: In this hypothetical dataset, 3-p-Anisoyl Acacetin shows improved potency over the parent compound, acacetin, in all primary assays, particularly in the anti-inflammatory screen. While not as potent as the clinical drug controls, this positive shift suggests the p-anisoyl modification was beneficial. The sub-10 µM activity for NO inhibition and low double-digit µM activity against cancer cells would strongly justify progression to Phase II mechanistic studies.

Conclusion and Future Perspectives

This guide outlines a robust and scientifically sound strategy for the initial biological characterization of 3-p-Anisoyl Acacetin. By following a phased approach from broad screening to mechanistic investigation, researchers can efficiently build a comprehensive profile of this novel compound. The causality-driven selection of assays, grounded in the known pharmacology of acacetin, provides a strong foundation for hypothesis testing. Positive and interpretable data generated from this workflow would be the critical first step in establishing the therapeutic potential of 3-p-Anisoyl Acacetin and would provide the necessary evidence to justify more advanced preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.

References

-

Yao, L., Zhu, S., Liu, W., Li, M., Manzoor, Z., & Gao, S. (2021). A comprehensive review of pharmacological and Analytical Aspects of Acacetin. [Source URL not available in search results, article details cited] [3][6]2. Semwal, R. B., Semwal, D. K., Combrinck, S., & Viljoen, A. (2021). Acacetin—A simple flavone exhibiting diverse pharmacological activities. Phytochemistry, 185, 112686. [1][2]3. Wu, T., et al. (2023). Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence. Phytomedicine, 154989. [4]4. Wang, L., et al. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. International Journal of Molecular Sciences, 25(19), 10842. [7]5. Li, S., et al. (2022). Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg. Molecules, 27(15), 4983. [10]6. He, Y., et al. (2024). Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation. Frontiers in Pharmacology, 15, 1365811. [11]7. Liu, Y., et al. (2020). Acacetin exerts antioxidant potential against atherosclerosis through Nrf2 pathway in apoE−/− Mice. Journal of Cellular and Molecular Medicine, 24(12), 6796-6808. [8]8. Li, J., et al. (2024). Acacetin inhibited non-small-cell lung cancer (NSCLC) cell growth via upregulating miR-34a in vitro and in vivo. Scientific Reports, 14(1), 2419. [12]9. Wang, Y., et al. (2021). Acacetin protects against acute lung injury by upregulating SIRT1/ NF-κB pathway. Journal of Cellular and Molecular Medicine, 25(14), 6745-6757. [13]10. Li, X., et al. (2019). 3′,8″-Dimerization Enhances the Antioxidant Capacity of Flavonoids: Evidence from Acacetin and Isoginkgetin. Molecules, 24(11), 2039. [14][15]11. González-Trujano, M. E., et al. (2013). Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. Journal of Pharmacy and Pharmacology, 65(11), 1649-1658. [16]12. Chen, Y., et al. (2024). A Technical Guide to the Discovery and Characterization of New Flavonoids. BenchChem. [17]13. Li, X., et al. (2024). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. International Journal of Molecular Sciences, 25(1), 539. [18]14. Singh, S., et al. (2020). Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders. Food and Chemical Toxicology, 145, 111708. [5][19]15. Semwal, R. B., et al. (2022). Acacetin: A Panorama of Biological Sources, Multitarget Pharmacological Actions, Pharmacokinetics, and Toxicology. Molecules, 27(19), 6543. [20]16. Patle, T. K., et al. (2023). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Journal of Ravishankar University, 36(2), 1-13. [21]17. Veeprho. (n.d.). 3-p-Anisoyl Acacetin | CAS 874519-13-8. Veeprho Laboratories Pvt. Ltd. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]

- 4. Frontiers | Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence [frontiersin.org]

- 5. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acacetin exerts antioxidant potential against atherosclerosis through Nrf2 pathway in apoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acacetin inhibited non-small-cell lung cancer (NSCLC) cell growth via upregulating miR-34a in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acacetin protects against acute lung injury by upregulating SIRT1/ NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3′,8″-Dimerization Enhances the Antioxidant Capacity of Flavonoids: Evidence from Acacetin and Isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. jru-b.com [jru-b.com]

in silico modeling of 3-p-Anisoyl Acacetin interactions

An In-Depth Technical Guide to the In Silico Modeling of 3-p-Anisoyl Acacetin Interactions for Drug Discovery

Abstract

This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of 3-p-Anisoyl Acacetin, a derivative of the pharmacologically active flavonoid, acacetin. Designed for researchers, computational chemists, and drug development professionals, this document details the core computational methodologies required to predict its interactions with protein targets, assess its dynamic stability, and evaluate its drug-likeness. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the process, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. By integrating field-proven protocols with authoritative references, this guide serves as a self-validating framework for generating robust and reliable computational data, thereby accelerating the early-stage discovery pipeline for novel flavonoid-based therapeutics.

Introduction

The Therapeutic Potential of Acacetin and its Derivatives

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavonoid found in various plants and has garnered significant scientific interest for its wide array of pharmacological activities.[1] Extensive research has demonstrated its neuroprotective, cardioprotective, anti-cancer, and anti-inflammatory properties.[1][2] The versatility of acacetin stems from its ability to modulate multiple critical signaling pathways involved in human diseases. For instance, it has been shown to suppress tumor progression by targeting key oncogenic proteins such as Epidermal Growth Factor Receptor (EGFR), Signal Transducer and Activator of Transcription 3 (STAT3), and the serine/threonine kinase AKT.[3] This multi-target capability makes acacetin and its analogs compelling candidates for therapeutic development.[4]

Introducing 3-p-Anisoyl Acacetin: Structure and Rationale for Study

3-p-Anisoyl Acacetin (IUPAC Name: 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a synthetic derivative of acacetin.[5] The strategic modification of natural products is a cornerstone of medicinal chemistry, often aimed at enhancing potency, selectivity, bioavailability, or other pharmacokinetic properties.[6] The addition of the p-Anisoyl group to the acacetin scaffold presents an opportunity to explore novel interactions with biological targets and potentially improve its therapeutic profile. Investigating such derivatives through computational modeling provides a rapid, cost-effective method to prioritize candidates for synthesis and subsequent in vitro and in vivo testing.

The Role of In Silico Modeling in Modern Drug Discovery

In silico modeling has become an indispensable pillar of the drug discovery and development process.[7] By leveraging computational simulations, researchers can predict the behavior of small molecules at an atomic level, offering profound insights into their potential efficacy and safety before significant resources are committed to laboratory experiments.[8] This predictive power allows for the high-throughput screening of virtual libraries, the optimization of lead compounds, and the early identification of candidates with poor pharmacokinetic profiles, thereby reducing the high attrition rates that have long plagued pharmaceutical development.[8][9]

Foundational Concepts & Workflow Overview

Guiding Principles: From Ligand to Biological System

The core objective of this workflow is to simulate the interaction between the small molecule (ligand), 3-p-Anisoyl Acacetin, and a selected protein target in a biologically relevant context. This involves a multi-stage process that begins with preparing the molecules, predicting their static binding orientation (docking), observing their dynamic behavior over time in a simulated physiological environment (molecular dynamics), and finally, evaluating the compound's overall drug-like properties (ADMET). Each step builds upon the last, creating a progressively more detailed and accurate picture of the molecule's potential as a therapeutic agent.

Overall Computational Workflow

The entire process can be visualized as a funnel, starting with broad predictions and progressively refining the analysis to yield detailed, actionable insights.

Caption: High-level overview of the in silico drug discovery workflow.

Preparation of Molecular Systems

Ligand Preparation: 3-p-Anisoyl Acacetin

Accurate representation of the ligand is critical. This protocol ensures the ligand has the correct 3D geometry, charge distribution, and file format for subsequent steps.

Experimental Protocol:

-

Obtain 2D Structure: Draw the structure of 3-p-Anisoyl Acacetin in a chemical drawing software (e.g., ChemDraw) or find its structure on PubChem.

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This step relaxes the structure to a low-energy, physically plausible conformation.

-

Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. This is crucial for accurately modeling electrostatic interactions.

-

Save in Required Format: Save the prepared ligand structure in the .pdbqt format for use with AutoDock Vina or .mol2 for other programs.

Target Selection and Preparation

The choice of protein target should be evidence-based. Studies on the parent compound, acacetin, have identified several key cancer-associated protein kinases as potential targets, including Janus kinase 2 (JAK-2) and Fyn.[10] For this guide, we will proceed with JAK-2 as an exemplary target.

Experimental Protocol:

-

Obtain Protein Structure: Download the crystal structure of human JAK-2 from the Protein Data Bank (PDB). Choose a high-resolution structure that is co-crystallized with a ligand to clearly identify the binding site.

-

Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is easily done using visualization software like UCSF Chimera or PyMOL.[11]

-

Add Polar Hydrogens: Add hydrogen atoms to the protein, focusing on polar atoms, as they are critical for forming hydrogen bonds.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save in Required Format: Save the prepared receptor structure as a .pdbqt file for use with AutoDock Vina.

Molecular Docking: Predicting Binding Poses

The "Why": Causality Behind Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a protein target.[12] It employs a search algorithm to explore numerous possible poses within the target's binding site and uses a scoring function to estimate the binding affinity for each pose.[12][13] A lower binding energy score typically indicates a more favorable and stable interaction.[13] This step is crucial for generating an initial, high-quality hypothesis of the ligand-protein complex structure.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Define the Binding Site: Identify the active site of the target protein. If a co-crystallized ligand was present in the original PDB file, its location is the most reliable guide. Define a "grid box" or "search space" that encompasses this entire site.[13]

-

Configure Docking Parameters: Set the parameters for the docking run. For AutoDock Vina, the primary parameter is exhaustiveness, which controls the computational effort of the search. A higher value increases the chance of finding the optimal pose but requires more time.

-

Run the Docking Simulation: Execute the docking calculation using the prepared ligand and receptor files and the defined search space.

-

Retrieve Results: The program will output a set of predicted binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.

Data Interpretation: Analyzing Docking Results

The primary output to analyze is the binding affinity of the top-ranked pose. The pose itself should be visually inspected using software like PyMOL or UCSF Chimera to identify key intermolecular interactions, such as:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

-

Pi-stacking or Cation-pi Interactions: Often seen with aromatic rings present in flavonoids.

Workflow Diagram: Molecular Docking

Caption: Step-by-step workflow for molecular docking analysis.

Molecular Dynamics: Simulating Biological Reality

The "Why": Beyond the Static Docking Pose

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the system over time, providing a much more realistic view of the ligand-protein interaction.[14][15] MD allows us to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and explicitly model the effects of the surrounding water solvent.[16]

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines a standard workflow using GROMACS, a high-performance and widely-used MD engine.[17]

-

Generate Ligand Topology: The force field (e.g., CHARMM) needs parameters to describe the ligand. Use a server like CGenFF or ATB to generate the topology file for 3-p-Anisoyl Acacetin.[17]

-

Combine Protein and Ligand: Merge the coordinate files of the best-docked pose of the ligand and the protein into a single complex structure.

-

System Solvation: Place the complex in a simulation box (e.g., a cubic box) and fill it with explicit water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or bad contacts.

-

Equilibration (NVT & NPT):

-

NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 1 ns). This allows the temperature to stabilize.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate further at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 5-10 ns). This ensures the system reaches the correct density.

-

-

Production MD Run: Once the system is well-equilibrated, run the production simulation for a significant duration (e.g., 100-200 ns) to collect data for analysis.

Data Interpretation: Key MD Analyses

After the simulation, trajectory analysis is performed to understand the system's behavior:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial positions. A stable, plateauing RMSD curve indicates the complex has reached equilibrium and is stable.[16]

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values indicate stable regions, often part of the binding pocket.

-

Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value suggests the protein is not unfolding during the simulation.

Workflow Diagram: Molecular Dynamics

Caption: The core stages of a molecular dynamics simulation workflow.

Advanced Analysis: Binding Free Energy Calculation

The "Why": Quantifying Binding Strength

While docking scores provide a rapid ranking, they are not a precise measure of binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) offer a more accurate estimation of the binding free energy by analyzing the MD simulation trajectory.[18] This provides a quantitative value that can be more reliably compared to experimental data.

Protocol: MM/PBSA Calculation

-

Extract Frames: Select frames (snapshots) at regular intervals from the stable portion of the MD trajectory.

-

Calculate Energy Components: For each frame, calculate the molecular mechanics energies, polar solvation energies (using the Poisson-Boltzmann equation), and nonpolar solvation energies for the complex, the protein alone, and the ligand alone.

-

Compute Binding Free Energy: The binding free energy is calculated by subtracting the energies of the individual protein and ligand from the energy of the complex. The final value is an average over all analyzed frames.

Predictive Modeling: ADMET Profiling

The "Why": Assessing Drug-Likeness and Safety

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with unfavorable pharmacokinetic properties early in the discovery process.[19][20][21] In silico ADMET models use a compound's structure to predict these properties, saving immense time and resources.[9]

Protocol: In Silico ADMET Prediction

-

Select a Tool: Utilize a reliable web-based server such as SwissADME or pkCSM.

-

Input Structure: Provide the chemical structure of 3-p-Anisoyl Acacetin, typically as a SMILES string.

-

Run Prediction: The server will run the structure through a series of predictive models.

-

Analyze Output: The tool will generate a comprehensive report on various physicochemical properties, pharmacokinetic parameters, drug-likeness, and potential toxicity.

Data Presentation: ADMET Properties Table

The quantitative output from an ADMET prediction should be summarized in a clear table for easy evaluation.

| Property Category | Parameter | Predicted Value | Optimal Range |

| Physicochemical | Molecular Weight | Value | < 500 g/mol |

| LogP (Lipophilicity) | Value | < 5 | |

| H-bond Donors | Value | ≤ 5 | |

| H-bond Acceptors | Value | ≤ 10 | |

| Pharmacokinetics | GI Absorption | High/Low | High |

| BBB Permeant | Yes/No | Depends on target | |

| CYP2D6 Inhibitor | Yes/No | No | |

| Drug-Likeness | Lipinski's Rule of 5 | Yes/No (violations) | 0 violations |

| Toxicity | AMES Toxicity | Yes/No | No |

| hERG I Inhibitor | Yes/No | No |

Conclusion and Future Perspectives

This guide has outlined a robust, multi-faceted in silico workflow to characterize the interactions of 3-p-Anisoyl Acacetin. By following this process, a researcher can generate a comprehensive profile of the compound, including its most likely binding mode with a target like JAK-2, the stability of this interaction over time, an estimation of its binding affinity, and a prediction of its drug-like properties.

The results of this computational analysis form a strong, data-driven hypothesis. The logical next step is to use these insights to guide experimental validation. Promising candidates identified through this workflow should be synthesized and subjected to in vitro assays, such as enzyme inhibition assays and cell-based studies, to confirm the in silico predictions and pave the way for further preclinical development.

References

-

Brooijmans, N., et al. (2002). In silico modelling of the interaction of flavonoids with human P-glycoprotein nucleotide-binding domain. PubMed. Available at: [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. Available at: [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. Available at: [Link]

-

Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. Digital Chemistry. Available at: [Link]

-

Fiveable. (n.d.). ADMET prediction. Fiveable Medicinal Chemistry Class Notes. Available at: [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Available at: [Link]

-

YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Available at: [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi Personal Page. Available at: [Link]

-

Schlitter, J., et al. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal. Available at: [Link]

-

KBbox. (n.d.). Small Molecule Docking. KBbox Methods. Available at: [Link]

-

Xia, Y., et al. (2021). A Systematic Study of the Mechanism of Acacetin Against Sepsis Based on Network Pharmacology and Experimental Validation. Frontiers in Pharmacology. Available at: [Link]

-

Anand, K., et al. (2020). In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

National Library of Medicine. (2025). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. PubMed Central. Available at: [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. Available at: [Link]

-

YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

-

ResearchGate. (2025). In Silico Analysis of Plant Flavonoids as Potential Inhibitors of Newcastle Disease Virus V Protein. ResearchGate. Available at: [Link]

-

Guest, E. E. (2019). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Available at: [Link]

-

Istifli, E. S., et al. (2020). In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). Molecular docking and experimental validation of acacetin binding core... ResearchGate. Available at: [Link]

-

Singh, P., et al. (2021). Acacetin and pinostrobin as a promising inhibitor of cancer-associated protein kinases. Computational Toxicology. Available at: [Link]

-

Wang, L., et al. (2022). Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects. Molecules. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). In Silico Study on Inhibitory Effect of Different Flavonoids on ERBB2 Protein Involved in Breast Cancer. IJPSR. Available at: [Link]

-

ResearchGate. (n.d.). Structure of acacetin. ResearchGate. Available at: [Link]

-

Veeprho. (n.d.). 3-p-Anisoyl Acacetin | CAS 874519-13-8. Veeprho. Available at: [Link]

-

Zhao, Y., et al. (2016). Facile synthesis of acacetin and its derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Semwal, P., et al. (2019). Acacetin—A simple flavone exhibiting diverse pharmacological activities. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Acacetin. PubChem Compound Database. Available at: [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available at: [Link]

-

Journet, M., et al. (2005). Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles. Organic Process Research & Development. Available at: [Link]

-

Kamiński, K., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]

-

Yüksek, H., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. Facile synthesis of acacetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 8. digitalchemistry.ai [digitalchemistry.ai]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Acacetin and pinostrobin as a promising inhibitor of cancer-associated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. KBbox: Methods [kbbox.h-its.org]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aurlide.fi [aurlide.fi]

- 20. fiveable.me [fiveable.me]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Topic: Preliminary Cytotoxicity of 3-p-Anisoyl Acacetin on Cancer Cell Lines

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acacetin, a naturally occurring flavonoid, has demonstrated significant anti-cancer properties through modulation of key signaling pathways controlling cell proliferation, apoptosis, and metastasis.[1][2] Chemical modification of the acacetin scaffold presents a promising strategy for enhancing its therapeutic index. This guide provides a comprehensive framework for the synthesis, characterization, and preliminary in vitro cytotoxicity assessment of a novel derivative, 3-p-Anisoyl Acacetin. We detail the scientific rationale for this specific modification, propose a synthetic pathway, and provide validated, step-by-step protocols for evaluating its cytotoxic effects against a panel of human cancer cell lines using the MTT assay. Furthermore, we explore the potential mechanisms of action by which 3-p-Anisoyl Acacetin may exert its effects, supported by illustrative signaling pathway diagrams. This document serves as a technical blueprint for researchers aiming to investigate novel flavonoid derivatives in the field of oncology drug discovery.

Part 1: Introduction and Rationale

Flavonoids are a class of polyphenolic secondary metabolites found in various plants, recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3] Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a notable flavone that has been shown to inhibit the proliferation of various cancer cells, including those of the breast, liver, and lung, by inducing cell cycle arrest and apoptosis.[1][3][4] Its mechanism of action involves the modulation of critical cellular signaling pathways such as ERK1/2, Akt, and STAT3.[1][5]

However, the clinical translation of natural products like acacetin can be hampered by suboptimal pharmacological properties, such as poor solubility or metabolic instability. The derivatization of the core acacetin structure is a key strategy to overcome these limitations and potentially enhance cytotoxic potency. The addition of an acyl group, such as p-Anisoyl, at the C3 position of the flavonoid backbone is a rational design choice. The C3 hydroxyl group is a common site for modification, and introducing an aromatic ester moiety can influence the molecule's lipophilicity, cell membrane permeability, and interaction with target proteins. The p-methoxybenzoyl (p-Anisoyl) group, in particular, may enhance binding affinity to target enzymes or receptors through additional hydrogen bonding and hydrophobic interactions, potentially leading to improved biological activity.

This guide outlines the necessary steps to validate this hypothesis, beginning with a proposed synthesis and proceeding to a robust, high-throughput method for assessing the compound's preliminary cytotoxicity.

Part 2: Synthesis and Characterization

Proposed Synthesis of 3-p-Anisoyl Acacetin

The synthesis of 3-p-Anisoyl Acacetin can be approached through the acylation of the C3 hydroxyl group of Acacetin. While a specific published protocol for this exact molecule is not available, a standard esterification procedure using p-Anisoyl chloride is proposed. This method is a common and effective way to introduce acyl groups to flavonoids.

Reaction Scheme:

-

Reactants: Acacetin, p-Anisoyl chloride

-

Solvent: Anhydrous pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine. Pyridine often serves as both the solvent and the acid scavenger.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the reaction.

-

Mechanism: Nucleophilic acyl substitution where the hydroxyl group of Acacetin attacks the carbonyl carbon of p-Anisoyl chloride.

Step-by-Step Protocol:

-

Preparation: Ensure all glassware is oven-dried to remove moisture, which can hydrolyze the acyl chloride.

-

Dissolution: Dissolve Acacetin (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add p-Anisoyl chloride (1.1 equivalents) to the solution at 0°C to control the reaction's exothermicity.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-cold water or dilute hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure of the final product, 3-p-Anisoyl Acacetin, using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Part 3: In Vitro Cytotoxicity Assessment

To determine the anti-proliferative potential of 3-p-Anisoyl Acacetin, a preliminary cytotoxicity screening is essential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Rationale for Experimental Design

-

Cell Line Panel: A panel of human cancer cell lines from different tissue origins is crucial to assess the breadth and selectivity of the compound's activity. A standard panel could include:

-

Dose-Response Evaluation: Testing the compound across a range of concentrations (e.g., from 0.1 µM to 100 µM) is necessary to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: MTT Assay

The workflow for the MTT assay is a multi-step process that requires careful execution to ensure reproducibility and accuracy.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay

This protocol is optimized for a 96-well plate format.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS).[7]

-

Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer.

-

Complete cell culture medium.

-

96-well flat-bottom sterile plates.[7]

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

-

Compound Preparation: Prepare a stock solution of 3-p-Anisoyl Acacetin in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[9]

-

MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[10] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

Part 4: Data Analysis and Presentation

Calculation of Cell Viability and IC50

-

Correct Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) x 100

-

-

Determine IC50: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines.

Table 1: Preliminary Cytotoxicity of 3-p-Anisoyl Acacetin

| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| HepG2 | Hepatocellular Carcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| HT-29 | Colorectal Adenocarcinoma | [Experimental Value] |

| Doxorubicin | (Positive Control) | [Reference Value] |

Part 5: Hypothesized Mechanisms of Action

Based on the known biological activities of the parent compound, Acacetin, we can hypothesize the potential signaling pathways through which 3-p-Anisoyl Acacetin may induce cytotoxicity.[5] The primary mechanisms are likely to involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Acacetin is known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[11]

Caption: Hypothesized apoptotic pathways modulated by the compound.

Cell Cycle Arrest

Acacetin has been reported to cause cell cycle arrest, often at the G1 or G2/M phase, by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[1] A common mechanism involves the upregulation of CDK inhibitors such as p21/WAF1, which can be mediated by the tumor suppressor protein p53.[3]

Caption: Hypothesized mechanism of p53-mediated cell cycle arrest.

Part 6: Conclusion and Future Directions

This guide provides a robust framework for the initial investigation of 3-p-Anisoyl Acacetin as a potential anti-cancer agent. The successful synthesis of the compound followed by a systematic cytotoxicity screening using the MTT assay will generate the foundational data required to justify further studies.

Should the preliminary screening yield promising IC50 values, the logical next steps would include:

-

Orthogonal Cytotoxicity Assays: Confirming the results with a different assay, such as the Sulforhodamine B (SRB) or lactate dehydrogenase (LDH) release assay, to rule out compound-specific artifacts.[12]

-

Mechanism of Action Studies: Using techniques like flow cytometry for cell cycle analysis (propidium iodide staining) and apoptosis detection (Annexin V/PI staining) to validate the hypothesized mechanisms.

-

Western Blot Analysis: Quantifying the expression levels of key proteins in the proposed signaling pathways (e.g., p53, p21, caspases, Bcl-2 family proteins) to provide direct evidence of target modulation.

-

Selectivity Testing: Assessing the cytotoxicity of the compound on non-cancerous cell lines (e.g., normal human fibroblasts) to determine its cancer-specific selectivity index.

By following this structured, evidence-based approach, researchers can efficiently evaluate the potential of 3-p-Anisoyl Acacetin and contribute valuable knowledge to the field of flavonoid-based cancer drug discovery.

References

-

ResearchGate. (2019). Acacetin Inhibits Cell Proliferation, Survival, and Migration in Human Breast Cancer Cells. Available at: [Link]

-

Singh, S., et al. (2020). Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders. PubMed. Available at: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

-

Kovács, T., et al. (2021). Three-component synthesis, utilization and biological activity of phosphinoyl-functionalized isoindolinones. PubMed. Available at: [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

-

Gąsiorowska, E., et al. (2012). Synthesis and biological activity of new derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)propenoic acid. PubMed. Available at: [Link]

-

Pan, M.-H., et al. (2021). Acacetin Inhibits Cell Proliferation and Induces Apoptosis in Human Hepatocellular Carcinoma Cell Lines. MDPI. Available at: [Link]

-

Suleimen, Y. M., et al. (2023). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. MDPI. Available at: [Link]

-

Hsieh, M.-J., et al. (2004). Acacetin inhibits the proliferation of Hep G2 by blocking cell cycle progression and inducing apoptosis. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. PMC. Available at: [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

ResearchGate. (n.d.). Effect of linarin (LN), linarin acetate (LA) and acacetin (AC) on cell cycle distribution of DU145 cells. Available at: [Link]

-

ResearchGate. (2024). Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking. Available at: [Link]

-

ResearchGate. (2024). Synthesis and biological activity of polyfluorinated p-aminosalicylic acids and their amides. Available at: [Link]

-

MDPI. (2024). The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

ResearchGate. (2017). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

-

ResearchGate. (2016). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acacetin inhibits the proliferation of Hep G2 by blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

The Discovery and Isolation of 3-p-Anisoyl Acacetin from Natural Sources: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed methodologies for the isolation and structural elucidation of 3-p-Anisoyl Acacetin, a notable acylated flavonoid. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. We will delve into the causality behind the experimental choices, from the initial extraction to the final spectroscopic analysis, offering field-proven insights to ensure technical accuracy and reproducibility. The protocols described herein are designed to be self-validating, grounded in authoritative scientific literature.

Introduction: The Significance of Acylated Flavonoids

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1] Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a flavone that has been isolated from numerous plant species and has demonstrated significant therapeutic potential.[1][2] The acylation of flavonoids, such as the addition of a p-Anisoyl group to acacetin, can significantly modify their physicochemical properties and biological activities. This guide focuses on 3-p-Anisoyl Acacetin, a specific acylated derivative of acacetin.

Discovery and Natural Source

The discovery of 3-p-Anisoyl Acacetin is attributed to a 2001 phytochemical investigation of Saussurea tridactyla, a perennial herb found in the Himalayan region.[3][4] The genus Saussurea is well-documented as a rich source of diverse flavonoids.[5][6] While the full text of the original discovery paper by Ren, Yang, and Chen in the Chinese Pharmaceutical Journal is not widely accessible, this guide reconstructs the likely methodologies based on established principles of natural product chemistry.

Table 1: Physicochemical Properties of 3-p-Anisoyl Acacetin

| Property | Value | Source |

| IUPAC Name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| CAS Number | 874519-13-8 | |

| Molecular Formula | C24H18O7 | Calculated |

| Molecular Weight | 418.39 g/mol | Calculated |

A Reconstructed Protocol for the Isolation and Identification of 3-p-Anisoyl Acacetin

The following protocol is a comprehensive, technically sound reconstruction of the likely methods employed in the original discovery of 3-p-Anisoyl Acacetin, based on common practices for flavonoid isolation from plant materials.

Plant Material Collection and Preparation

-

Step 1: Collection: The aerial parts of Saussurea tridactyla are collected from their natural habitat in the Himalayan region.

-

Step 2: Drying and Pulverization: The collected plant material is air-dried in the shade to preserve the chemical integrity of the constituents. The dried material is then coarsely pulverized to increase the surface area for efficient extraction.

Extraction of Crude Flavonoid Mixture

The choice of solvent is critical for the selective extraction of flavonoids. Ethanol is a commonly used solvent due to its ability to extract a wide range of polar and moderately non-polar compounds.

-

Step 3: Maceration: The powdered plant material is macerated with 95% ethanol at room temperature for 72 hours with occasional shaking. This process is repeated three times to ensure exhaustive extraction.

-

Step 4: Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. The Chinese Pharmaceutical Journal (Pharmaceutical Society of the Republic of China) | 1581 Publications | 3921 Citations | Top authors | Related journals [scispace.com]

- 6. researchgate.net [researchgate.net]

A Theoretical and Practical Guide to the Stability Assessment of 3-p-Anisoyl Acacetin

Abstract

The stability of a drug candidate is a critical determinant of its therapeutic potential, influencing its shelf-life, safety, and efficacy. 3-p-Anisoyl Acacetin, a synthetic derivative of the natural flavone acacetin, presents a promising scaffold for drug discovery. However, its stability profile remains uncharacterized. This technical guide provides a comprehensive framework for the theoretical and experimental evaluation of 3-p-Anisoyl Acacetin's stability. By integrating high-level quantum chemical calculations with pragmatic experimental protocols, we offer a self-validating system to predict and confirm its degradation pathways. This document serves as a roadmap for researchers to identify potential liabilities in the molecular structure, enabling the rational design of stable formulations and informing critical decisions in the drug development pipeline.

Introduction: The Imperative for Stability Analysis

Acacetin (5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one) is a naturally occurring flavone found in various plants, including the silver birch and damiana.[1] It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] However, like many flavonoids, acacetin suffers from poor aqueous solubility and low bioavailability, and its stability is pH-dependent, being notably unstable under acidic and neutral conditions.[4][5]

The derivatization of acacetin, such as the introduction of a p-anisoyl group at the 3-position to form 3-p-Anisoyl Acacetin, is a strategic approach to modulate its physicochemical properties and potentially enhance its therapeutic efficacy. This modification introduces an ester linkage, a functional group with known susceptibility to hydrolysis. Therefore, a rigorous assessment of the stability of this new chemical entity is paramount.

This guide outlines a synergistic approach, leveraging the predictive power of in silico computational methods to forecast stability risks, which are then used to design targeted experimental forced degradation studies.[6] This dual methodology provides a mechanistic understanding of potential degradation, saving significant time and resources in the development process.

Molecular Profile of 3-p-Anisoyl Acacetin

A thorough stability analysis begins with a complete understanding of the molecule's structure and fundamental properties.

| Property | Value | Source |

| IUPAC Name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | [7] |

| Molecular Formula | C₂₄H₁₈O₇ | [7] |

| Molecular Weight | 418.4 g/mol | [7] |

| Parent Compound | Acacetin | [7] |

| CAS Number | 874519-13-8 | [7] |

The key structural features influencing stability are the flavonoid backbone, the phenolic hydroxyl groups at positions 5 and 7, the methoxy group on the B-ring, and, most critically, the newly introduced ester linkage at position 3.

Caption: Chemical Structure of 3-p-Anisoyl Acacetin.

Theoretical Stability Assessment: A Quantum Chemical Approach

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and reactivity of molecules.[8][9] It allows for the identification of the most labile parts of a molecule, thereby predicting its degradation "hot spots."

Rationale for Method Selection